benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
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Overview
Description
Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further substituted with an aminomethyl group at the 2-position and a carboxylate group at the 1-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Aminomethyl Substitution: The aminomethyl group is introduced through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and aminomethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives such as benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate.
Reduction: Alcohols and aldehydes derived from the carboxylate group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The aminomethyl group plays a crucial role in binding to the active site, while the benzyl group enhances lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate
- Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrobromide
- Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;acetate
Uniqueness
Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for applications in aqueous environments and biological systems.
Properties
Molecular Formula |
C14H21ClN2O2 |
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Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H/t13-;/m0./s1 |
InChI Key |
RBHMFJDSNDLBIR-ZOWNYOTGSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)CN)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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